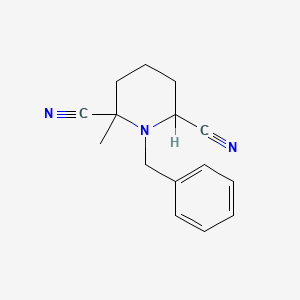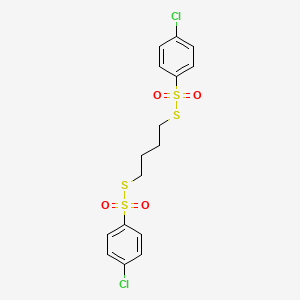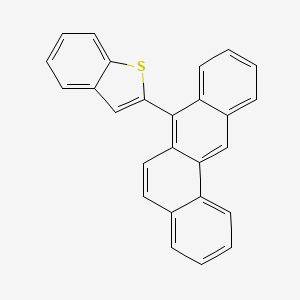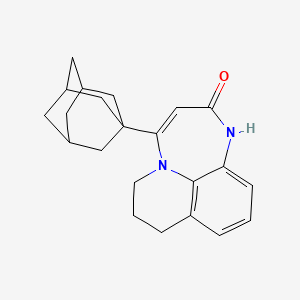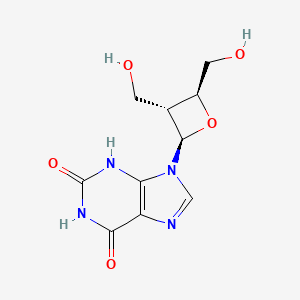
(-)-Oxetanocin X
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Oxetanocin X: is a nucleoside analog with a unique oxetane ring structure. It was first isolated from the culture broth of Bacillus megaterium and has shown significant biological activity, particularly as an antiviral and antitumor agent. The compound’s unique structure and biological properties have made it a subject of extensive research in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Oxetanocin X typically involves the construction of the oxetane ring followed by the attachment of the nucleoside moiety. One common synthetic route includes the cyclization of a suitable precursor to form the oxetane ring, followed by glycosylation to attach the nucleoside part. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and glycosylation steps.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically modified strains of Bacillus megaterium. The fermentation broth is then subjected to various purification steps, including chromatography and crystallization, to isolate the pure compound.
化学反应分析
Types of Reactions: (-)-Oxetanocin X undergoes several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the nucleoside moiety.
Substitution: Substitution reactions can occur at specific positions on the oxetane ring or the nucleoside part.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced nucleoside analogs, and substituted oxetane compounds.
科学研究应用
Chemistry: In chemistry, (-)-Oxetanocin X is used as a building block for the synthesis of various nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its antiviral and antitumor properties. It has shown activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus. Its antitumor activity is also being explored in various cancer cell lines.
Medicine: In medicine, this compound is being investigated as a potential therapeutic agent for viral infections and cancer. Its unique mechanism of action and low toxicity profile make it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new antiviral and anticancer drugs. Its synthesis and production are also of interest for large-scale manufacturing processes.
作用机制
The mechanism of action of (-)-Oxetanocin X involves the inhibition of viral DNA polymerase and the incorporation of the compound into viral DNA, leading to chain termination. The oxetane ring structure is believed to play a crucial role in its activity by mimicking the natural nucleosides and interfering with the viral replication process. Molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis.
相似化合物的比较
Acyclovir: Another antiviral nucleoside analog with a different ring structure.
Ganciclovir: Similar to acyclovir but with enhanced activity against cytomegalovirus.
Zidovudine: An antiretroviral nucleoside analog used in the treatment of human immunodeficiency virus.
Uniqueness: (-)-Oxetanocin X is unique due to its oxetane ring structure, which provides distinct chemical and biological properties compared to other nucleoside analogs. Its ability to inhibit viral DNA polymerase and incorporate into viral DNA sets it apart from other compounds with similar antiviral activity.
属性
CAS 编号 |
113269-45-7 |
|---|---|
分子式 |
C10H12N4O5 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-5(2-16)19-9(4)14-3-11-6-7(14)12-10(18)13-8(6)17/h3-5,9,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5-,9-/m1/s1 |
InChI 键 |
HVWJXIVKNISITK-UDJQAZALSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)NC(=O)NC2=O |
规范 SMILES |
C1=NC2=C(N1C3C(C(O3)CO)CO)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


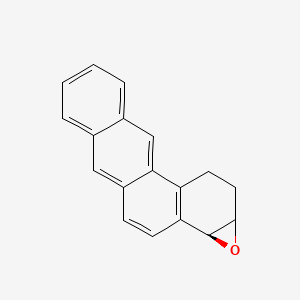

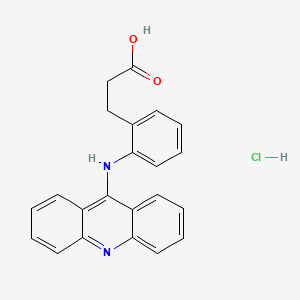
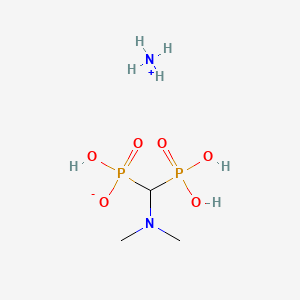
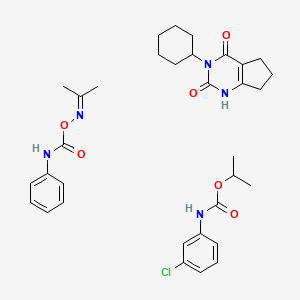
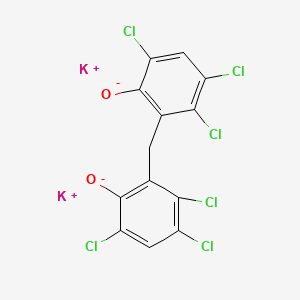
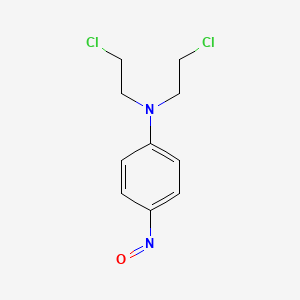
![[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B12791166.png)
